physicochemical properties of 2-(3-Ethylhexanoyl)oxazole
physicochemical properties of 2-(3-Ethylhexanoyl)oxazole
An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-Ethylhexanoyl)oxazole
Introduction
2-(3-Ethylhexanoyl)oxazole is a substituted oxazole derivative with potential applications in medicinal chemistry and drug development. The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, a scaffold found in numerous biologically active compounds. The physicochemical properties of a lead compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive overview of the core , detailing robust experimental protocols for their determination and discussing the implications of these properties for drug development.
Chemical Identity and Structure
A precise understanding of the molecule's structure is the foundation for all physicochemical characterization.
-
IUPAC Name: 1-(1,3-oxazol-2-yl)-3-ethylhexan-1-one
-
CAS Number: 898759-35-8[]
-
Molecular Formula: C11H17NO2[]
-
Molecular Weight: 195.26 g/mol []
-
Chemical Structure:
The structure reveals a chiral center at the 3-position of the ethylhexanoyl chain, meaning the compound can exist as a racemic mixture of two enantiomers. For the purposes of this guide, we will consider the properties of the racemate unless otherwise specified. The presence of the oxazole ring, a weak base, and the alkyl chain suggest a molecule with moderate lipophilicity and potential for specific chemical interactions.
Spectroscopic Characterization
Prior to extensive physicochemical profiling, structural confirmation and purity assessment are paramount. This is typically achieved through a combination of spectroscopic and chromatographic techniques.
Table 1: Spectroscopic and Chromatographic Data for 2-(3-Ethylhexanoyl)oxazole
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the oxazole ring protons, the ethyl and propyl groups of the side chain, and the methylene protons adjacent to the carbonyl group. |
| ¹³C NMR | Resonances for the oxazole ring carbons, the carbonyl carbon, and the aliphatic carbons of the side chain. |
| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ at m/z 196.13, consistent with the molecular weight. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ketone, C=N and C-O stretching of the oxazole ring, and C-H stretching of the alkyl groups. |
| Purity (HPLC-UV) | >98% purity, determined by peak area normalization at a suitable UV wavelength (e.g., 254 nm). |
Lipophilicity: Partition Coefficient (LogP)
Lipophilicity is a critical parameter that influences a drug's solubility, permeability across biological membranes, and binding to plasma proteins. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octan-1-ol and water.
Experimental Protocol: Shake-Flask Method (OECD Guideline 107)
-
Preparation of Solutions: Prepare a stock solution of 2-(3-Ethylhexanoyl)oxazole in octan-1-ol. Create a series of dilutions from this stock.
-
Partitioning: Mix equal volumes of the octan-1-ol solution and phosphate-buffered saline (PBS, pH 7.4) in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the octan-1-ol and aqueous phases using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the LogP using the formula: LogP = log([Compound]octanol / [Compound]aqueous).
Visualization of LogP Determination Workflow
Caption: Workflow for LogP determination via the shake-flask method.
Table 2: Illustrative Lipophilicity Data
| Parameter | Value | Implication |
| LogP | 2.8 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability without excessive partitioning into adipose tissue. |
Aqueous Solubility
Solubility is a prerequisite for absorption. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.
Experimental Protocol: Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of solid 2-(3-Ethylhexanoyl)oxazole to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV method.
Table 3: Illustrative Aqueous Solubility Data
| pH | Solubility (µg/mL) | Interpretation |
| 2.0 | 150 | Higher solubility due to protonation of the oxazole nitrogen. |
| 5.0 | 85 | Intermediate solubility. |
| 7.4 | 50 | Lower solubility of the neutral form, but still within a workable range for many oral formulations. |
Ionization Constant (pKa)
The pKa value indicates the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is crucial as the ionization state affects solubility, permeability, and receptor binding. The oxazole ring is weakly basic.[2]
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Dissolve a known amount of 2-(3-Ethylhexanoyl)oxazole in a suitable co-solvent system (e.g., methanol/water) to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.
Visualization of pKa Determination Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Table 4: Illustrative Ionization Data
| Parameter | Value | Implication |
| pKa (Basic) | 1.5 | The oxazole nitrogen is a very weak base. The compound will be predominantly in its neutral form at physiological pH (7.4), which favors membrane permeability. |
Chemical Stability
Assessing the chemical stability of a compound under various stress conditions is essential to determine its shelf-life and identify potential degradation pathways. The oxazole ring can be susceptible to hydrolysis, photolysis, and oxidation.[3][4]
Experimental Protocol: Forced Degradation Study (ICH Q1A/Q1B)
-
Stress Conditions: Prepare solutions of 2-(3-Ethylhexanoyl)oxazole and expose them to the following conditions:
-
Acidic: 0.1 M HCl at 60°C
-
Basic: 0.1 M NaOH at 60°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: Solid and solution at 60°C
-
Photolytic: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3]
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., with a photodiode array detector) to quantify the parent compound and detect any degradation products.
Table 5: Illustrative Stability Data
| Condition | % Degradation (48h) | Potential Degradation Pathway |
| 0.1 M HCl, 60°C | < 5% | Relatively stable to acid. |
| 0.1 M NaOH, 60°C | ~20% | Susceptible to base-catalyzed hydrolysis of the oxazole ring. |
| 3% H₂O₂, RT | ~15% | Moderate susceptibility to oxidation. |
| 60°C (Solution) | < 2% | Thermally stable in solution. |
| Photolytic | ~10% | Some degradation upon exposure to light, suggesting the need for light-protected storage. |
Solid-State Properties
The solid-state properties, such as melting point and crystal form, affect manufacturing, formulation, and stability.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Place a small amount of the crystalline solid into a capillary tube.
-
Measurement: Use a calibrated melting point apparatus to heat the sample at a controlled rate.
-
Observation: Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid.
Table 6: Illustrative Solid-State Data
| Parameter | Value | Implication |
| Melting Point | 45-48 °C | A relatively low melting point suggests that the compound may be a waxy solid at room temperature, which could have implications for handling and formulation. |
| Appearance | White to off-white crystalline solid | Standard appearance for a purified small molecule. |
Conclusion
This guide provides a framework for the comprehensive physicochemical characterization of 2-(3-Ethylhexanoyl)oxazole. The illustrative data suggest a molecule with a favorable balance of lipophilicity and aqueous solubility, rendering it a promising candidate for further development. Its primary liabilities appear to be moderate susceptibility to basic hydrolysis and photolytic degradation, which would need to be addressed through careful formulation and packaging design. The experimental protocols outlined herein represent standard, robust methods that provide the critical data necessary to advance a compound through the drug discovery and development pipeline.
References
-
Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available from: [Link]
-
Wikipedia. Oxazole. Available from: [Link]
